- Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiation, Modern Polymeric Materials for Environmental Applications, 2006, 129, 129-132

Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)

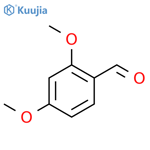

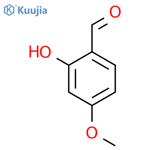

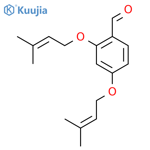

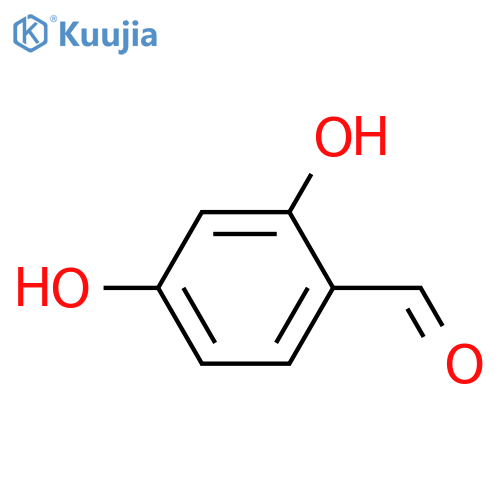

2,4-Dihydroxybenzaldehyde structure

Nome do Produto:2,4-Dihydroxybenzaldehyde

2,4-Dihydroxybenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,4-Dihydroxybenzaldehyde

- beta-Resorcylaldehyde

- 2,4,6-TRIPHENYL-S-TRIAZINE

- 2,4-dihydroxy-benzaldehyde

- 2,4-Dihydroxybenzene carbonal

- 4-Formylresorcinol

- 4-Hydroxysalicylaldehyde

- Benzaldehyde,2,4-dihydroxy

- ethyl 7-hydroxycoumarin-3-carboxylate

- p-hydroxysalicylic aldehyde

- resorcialdehyde

- β-Resorcylaldehyde

- Benzaldehyde, 2,4-dihydroxy-

- beta-Resorcaldehyde

- beta-Resorcinaldehyde

- beta-Resorcylic aldehyde

- 2,4-Dihydroxybenzenecarbonal

- Salicylaldehyde, 4-hydroxy-

- 4-Hydroxysalicyladehyde

- 2,4-Dihydroxybenzaldehyd

- beta-Rosorcaldehyde

- .beta.-Resorcylaldehyde

- .beta.-Resorcaldehyde

- .beta.-Resorcinaldehyde

- .beta.-Resorcylic aldehyde

- 2,4-Dihydroxybenzaldehyde (ACI)

- β-Resorcylaldehyde (6CI, 8CI)

- 2,4-Dihydroxybezaldehyde

- 2,4-Dihydroxysalicylaldehyde

- 4-Formylbenzene-1,3-diol

- 6-Formylresorcinol

- NC 012

- NSC 8690

- β-Resorcaldehyde

- β-Resorcinaldehyde

- β-Resorcylic aldehyde

- BETA-RESORCYLADLEHYDE

- á-resorcylaldehyde

- 2,4-DIHYDROXYLBENZALDEHYDE

- 2,4-Dihydroxybenzaldehyde,98%

- 4-Dihydroxybenzaldehyde

- 2,4-Dihydroxybenzald

- b-resorcylaldehyde

- NSC8690

- 4-08-00-01753 (Beilstein Handbook Reference)

- b-Resorcinaldehyde

- NSC-8690

- NS00040433

- BRN 0878548

- 2,4-bis(oxidanyl)benzaldehyde

- DIHYDROXYBENZALDEHYDE, 2,4-

- HMS2270K22

- AKOS000118990

- 95-01-2

- A934060

- EN300-21460

- .BETA.-RESORCYLALDEHYDE [MI]

- 2,4-dihydroxyl benzaldehyde

- InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10

- BDBM50140239

- SMR000639137

- AI3-24367

- MLS001076174

- UNII-772JOF6LZS

- MFCD00011686

- 24-Dihydroxybenzaldehyde

- CHEMBL243587

- Resorcinal

- AC-24172

- Q27121977

- A845149

- b-Resorcaldehyde

- FT-0610123

- A-Resorcylaldehyde

- CS-W007539

- 772JOF6LZS

- F11148

- 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%

- 2,4dihydroxybenzaldehyde

- 2,4-dihydroxy benzaldehyde

- 2,4-Dihydroxybenzaldehyde, 98%

- SY007063

- F1995-0226

- SCHEMBL93513

- Z104497974

- EINECS 202-383-1

- D0564

- STR01512

- AMY25823

- PD158252

- 2,4 dihydroxybenzaldehyde

- Beta-resorcyl aldehyde

- 2,4,-dihydroxybenzaldehyde

- HY-W007539

- AP-065/40195541

- b-Resorcylic aldehyde

- DTXSID8021806

- 2,4-dihydoxy-benzaldehyde

- NCGC00247446-01

- 2,4-Dihyroxybenzaldehyde

- W-100175

- CHEBI:50198

- STK299744

- BBL012171

- DTXCID101806

- DB-027606

-

- MDL: MFCD00011686

- Inchi: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H

- Chave InChI: IUNJCFABHJZSKB-UHFFFAOYSA-N

- SMILES: O=CC1C(O)=CC(O)=CC=1

- BRN: 878548

Propriedades Computadas

- Massa Exacta: 138.03200

- Massa monoisotópica: 138.031694

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 1

- Complexidade: 124

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 57.5

- XLogP3: 1.5

- Contagem de Tautomeros: 12

Propriedades Experimentais

- Cor/Forma: Off white to brownish yellow powder.

- Densidade: 1.2667 (rough estimate)

- Ponto de Fusão: 135-137 °C (lit.)

- Ponto de ebulição: 220-228 °C/22 mmHg(lit.)

- Ponto de Flash: 220℃/22mm

- Índice de Refracção: 1.4600 (estimate)

- Solubilidade: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)

- Coeficiente de partição da água: dissolution

- Estabilidade/Prazo de validade: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.

- PSA: 57.53000

- LogP: 0.91030

- Sensibilidade: Air Sensitive

- pka: 7.56±0.18(Predicted)

- Merck: 8156

- Solubilidade: It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.

2,4-Dihydroxybenzaldehyde Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H315,H319,H335

- Declaração de Advertência: P261,P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-36/37/38

- Instrução de Segurança: S26-S36-S37/39

- RTECS:VH3600000

-

Identificação dos materiais perigosos:

- Grupo de Embalagem:I; II; III

- Frases de Risco:R22; R36/37/38

- Condição de armazenamento:Inert atmosphere,2-8°C

- TSCA:Yes

2,4-Dihydroxybenzaldehyde Dados aduaneiros

- CÓDIGO SH:29124900

- Dados aduaneiros:

China Customs Code:

2912499000Overview:

2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Appearance of tetraformaldehyde

Summary:

2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,4-Dihydroxybenzaldehyde Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047188-500g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 98% | 500g |

¥761.00 | 2024-04-24 | |

| Enamine | EN300-21460-25.0g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 25.0g |

$38.0 | 2023-07-06 | |

| Key Organics Ltd | STR01512-10MG |

2,4-Dihydroxybenzaldehyde |

95-01-2 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12868-100g |

2,4-Dihydroxybenzaldehyde, 98% |

95-01-2 | 98% | 100g |

¥2204.00 | 2023-03-03 | |

| eNovation Chemicals LLC | D781109-500g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 98% | 500g |

$150 | 2023-09-03 | |

| Life Chemicals | F1995-0226-10g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 10g |

$84.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D660636-100g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 97% | 100g |

$200 | 2024-06-05 | |

| Life Chemicals | F1995-0226-1g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 1g |

$21.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017477-25g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 98% | 25g |

¥61 | 2024-07-19 | |

| Life Chemicals | F1995-0226-0.25g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 0.25g |

$18.0 | 2023-09-06 |

2,4-Dihydroxybenzaldehyde Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 1 h, rt

1.2 30 min, rt; 1 h

1.2 30 min, rt; 1 h

Referência

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1 Solvents: Chloroform ; 1 h, rt; 1 h, reflux

1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux

1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux

Referência

- The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions, Journal of Combinatorial Chemistry, 2004, 6(2), 270-274

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; 1 h, 65 °C

Referência

- A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether

Referência

- Simplification of the Gattermann synthesis of hydroxy aldehydes, Journal of the American Chemical Society, 1923, 45, 2373-7

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Magnesium oxide ; 15 min

Referência

- Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions, New Journal of Chemistry, 2018, 42(6), 4590-4595

Synthetic Routes 7

Condições de reacção

1.1 Solvents: Water

Referência

- Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction, Synthetic Communications, 1996, 26(3), 603-10

Synthetic Routes 8

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Diphosphoryl chloride

Referência

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 10

Condições de reacção

1.1 Solvents: Acetonitrile

1.2 Reagents: Phosphorus oxychloride

1.3 Solvents: Water

1.2 Reagents: Phosphorus oxychloride

1.3 Solvents: Water

Referência

- Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographol, Tetrahedron: Asymmetry, 2000, 11(16), 3375-3393

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol , Water

Referência

- β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenols, Journal of Molecular Catalysis A: Chemical, 1998, 130(3),

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether

Referência

- Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesis, Journal of the Chemical Society, 1936, 184, 184-5

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 240 h, reflux; reflux → rt

Referência

- Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygen, Chinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled

Referência

- Method for preparing 4-butyl-resorcinol, China, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Diphosphoryl chloride

Referência

- Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride, Tetrahedron, 1993, 49(19), 4015-34

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt

Referência

- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate, Synthetic Communications, 2013, 43(1), 26-33

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 5 h, reflux

Referência

- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products, Synthetic Communications, 2009, 39(11), 1949-1956

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Phosphorus oxychloride ; rt; 2 h, rt

1.2 Reagents: Sodium acetate Solvents: Water ; heated

1.2 Reagents: Sodium acetate Solvents: Water ; heated

Referência

- Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propane, Youji Huaxue, 2008, 28(5), 918-921

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Sulfuric acid ; 0.5 h, rt

Referência

- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes, Journal of Organic Chemistry, 2023, 88(14), 10002-10013

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, < 30 °C; 30 °C → -7 °C

1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C

1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C

1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C

1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C

Referência

- Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester, Huagong Jishu Yu Kaifa, 2010, 39(4), 10-11

2,4-Dihydroxybenzaldehyde Raw materials

- 1-(Chloromethylidene)piperazin-1-ium chloride

- Carbonocyanidimidic amide, methyl-

- 2-Hydroxy-4-methoxybenzaldehyde

- Di-Ac-2,4-Dihydroxybenzaldehyde

- Benzenemethanaminium, 2,4-dihydroxy-N,N-dimethyl-, chloride (1:1)

- Vinylbenzyl Chloride, Mixture of 2, 3- and 4-isomers (Stabilized with TBC)

- 2,4-Dimethoxybenzaldehyde

- Benzaldehyde, 2,4-bis[(3-methyl-2-butenyl)oxy]-

2,4-Dihydroxybenzaldehyde Preparation Products

2,4-Dihydroxybenzaldehyde Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Número da Ordem:1903965

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Friday, 18 April 2025 17:04

Preço ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Número da Ordem:sfd9315

Estado das existências:in Stock

Quantidade:200kg

Pureza:99.9%

Informação de Preços Última Actualização:Friday, 19 July 2024 14:35

Preço ($):discuss personally

Amadis Chemical Company Limited

Membro Ouro

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Número da Ordem:A934060

Estado das existências:in Stock

Quantidade:1kg

Pureza:99%

Informação de Preços Última Actualização:Friday, 30 August 2024 15:13

Preço ($):176.0

2,4-Dihydroxybenzaldehyde Literatura Relacionada

-

Jana Pisk,Ivica ?ilovi?,Tomica Hrenar,Danijela Cvijanovi?,Gordana Pavlovi?,Vi?nja Vrdoljak RSC Adv. 2020 10 38566

-

Angel H. Romero,Ivan E. Romero,Lourdes Gotopo,Gustavo Cabrera,Hugo Cerecetto Mol. Syst. Des. Eng. 2023 8 358

-

3. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573

-

Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470

-

Seung-Heon Lee,Mojca Jazbinsek,Christoph P. Hauri,O-Pil Kwon CrystEngComm 2016 18 7180

95-01-2 (2,4-Dihydroxybenzaldehyde) Produtos relacionados

- 1194-98-5(2,5-Dihydroxybenzaldehyde)

- 139-85-5(Protocatechualdehyde)

- 708-06-5(2-hydroxynaphthalene-1-carbaldehyde)

- 99-50-3(Protocatechuic acid)

- 387-46-2(2,6-Dihydroxybenzaldehyde)

- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)

- 2144-08-3(2,3,4-Trihydroxybenzaldehyde)

- 487-70-7(2,4,6-Trihydroxybenzaldehyde)

- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)

- 6248-20-0(4-Formyl-2-methylresorcinol)

Fornecedores recomendados

atkchemica

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito